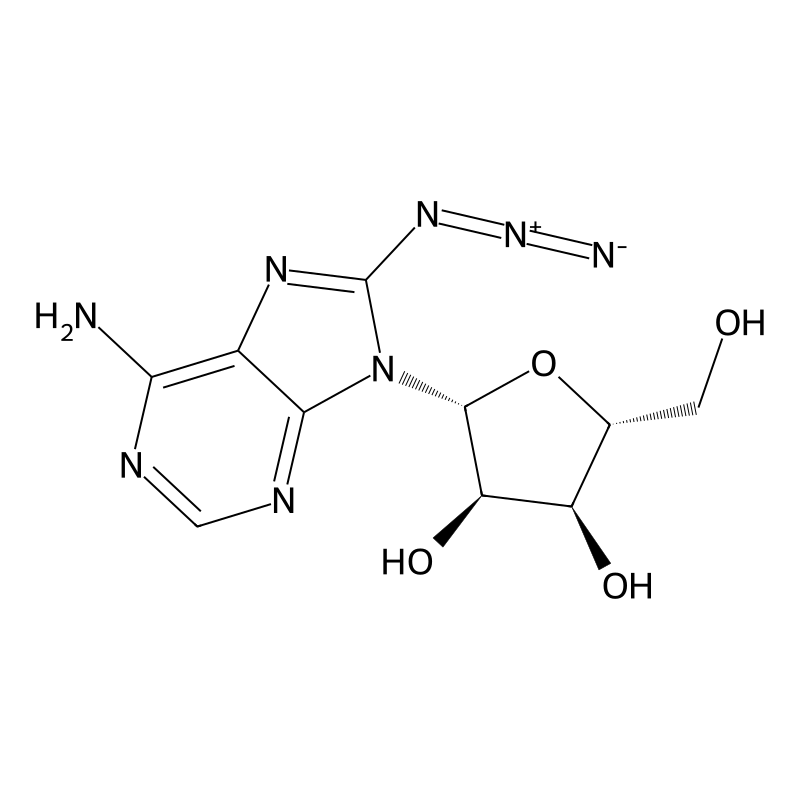

8-Azidoadenosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Photoaffinity labeling:

8-Azido-adenosine and its derivatives can be used as photoaffinity labels to identify proteins that bind to adenosine or its receptors. Upon exposure to light, the azide group reacts with nearby amino acid residues in the protein, forming a covalent bond and "labeling" the protein. This allows researchers to identify and isolate the protein for further study.

Studying ATP synthase function:

8-Azido analogs of adenosine triphosphate (ATP), such as 8-azido-ATP (8-N3-ATP) and 8-azido-ADP (8-N3-ADP), can be used to study the function of the enzyme ATP synthase. These analogs are substrates for the enzyme but have a slower turnover rate compared to ATP. By studying the binding and hydrolysis of these analogs, researchers can gain insights into the mechanism of ATP hydrolysis by ATP synthase.

Investigating cellular processes:

8-Azido-adenosine can be used to investigate various cellular processes, such as RNA polymerase activity and poly(A) polymerase activity. By incorporating this modified nucleotide into RNA or DNA precursors, researchers can study the dynamics and regulation of these processes within living cells.

8-Azidoadenosine is a modified nucleoside analog of adenosine, characterized by the presence of an azido group at the 8-position of the adenine moiety. Its chemical formula is , and it is classified as a nucleoside due to its structure, which consists of a nitrogenous base (adenine), a ribose sugar, and phosphate groups in its nucleotide forms. The azido group imparts unique chemical properties that facilitate various biochemical applications, particularly in photoaffinity labeling and click chemistry.

The mechanism of action of 8-Azido-adenosine depends on the specific application. Here are two key mechanisms:

- Photoaffinity labeling: When exposed to UV light, the azido group can react with nearby biomolecules, forming a covalent bond and "labeling" them. This allows researchers to identify proteins or other molecules that interact with 8-Azido-adenosine within a cell.

- Substrate analog: In some situations, enzymes may incorporate 8-Azido-adenosine into cellular products like RNA. This can be used to study specific steps in cellular processes or potentially inhibit enzyme activity depending on how closely the analog mimics the natural substrate [].

8-Azido-adenosine is typically used in research settings and should be handled with care following general laboratory safety protocols. While specific toxicity data may not be readily available, some potential hazards include:

- Potential irritant: Azide groups can be irritating to skin and eyes. Standard personal protective equipment (PPE) like gloves and safety glasses should be worn when handling the compound.

- UV sensitivity: The azido group is sensitive to UV light, which can trigger its reactivity. Appropriate handling procedures to minimize UV exposure are recommended.

- Photolysis: Upon exposure to UV light, 8-azidoadenosine can generate reactive intermediates that can be trapped by other molecules, allowing for the study of protein interactions and dynamics .

- Reaction with Thiols: In dilute solutions at room temperature, thiols react with 8-azidoadenosine to form 8-aminoadenosine derivatives. This reaction highlights its potential for modifying biomolecules .

- Copper-Catalyzed Azide-Alkyne Cycloaddition: The azido group allows for click chemistry applications, enabling the formation of stable linkages with alkyne-containing compounds .

8-Azidoadenosine exhibits various biological activities:

- Inhibition of Cellular Processes: It has been shown to interfere with adenosine signaling pathways, potentially affecting cell proliferation and apoptosis.

- Photoaffinity Labeling: The compound is used extensively in photoaffinity labeling studies to identify binding sites on proteins and other biomolecules, enhancing our understanding of molecular interactions in biological systems .

- Enzymatic Reactions: As a phosphoryl acceptor, it participates in enzymatic reactions, such as the conversion of diphosphoglyceric acid to phosphoglycerate .

The unique properties of 8-azidoadenosine make it valuable in several fields:

- Biochemical Research: Used as a tool for probing protein interactions and studying cellular mechanisms.

- Drug Development: Its ability to modify biological molecules positions it as a candidate for developing new therapeutic agents targeting adenosine receptors.

- Click Chemistry: Employed in bioconjugation techniques to label biomolecules for imaging or therapeutic purposes .

The chemical synthesis of 8-azidoadenosine involves strategic substitution at the 8-position of the purine ring through several established methodologies [1]. The most widely employed approach utilizes 8-bromoadenosine as a precursor, which undergoes nucleophilic substitution with sodium azide under controlled conditions . This bromination-azidation strategy has proven effective for synthesizing various 8-azido derivatives of adenosine nucleotides [3].

The initial bromination step typically employs bromine in the presence of calcium carbonate in aqueous methanol at low temperatures (4°C) to achieve optimal yields [28]. The bromination reaction demonstrates high selectivity for the 8-position of the purine ring, with reaction conditions favoring formation of 8-bromoadenosine over other potential brominated products [28]. Temperature control proves critical, as elevated temperatures can lead to decreased yields and formation of side products [28].

Following bromination, the azidation reaction proceeds through displacement of the bromine atom with sodium azide in polar protic solvents [28]. The reaction mechanism involves nucleophilic attack by the azide anion at the electron-deficient 8-carbon, facilitated by the electron-withdrawing nature of the bromine substituent [25]. Optimal reaction conditions include the use of propan-1-ol containing acetic acid at elevated temperatures (100°C), with the acid promoting the reaction by suppressing ionization of the 7/9 proton [28].

Alternative synthetic approaches have been developed to access 8-azidoadenosine through different precursors [25]. One method involves the direct conversion of 6,8-dichloropurine derivatives through sequential substitution reactions [28]. The process begins with benzylation at the 6-position using benzylamine at 100°C, followed by azide substitution at the 8-position using sodium azide in acidic propanol [28]. This approach offers advantages in terms of regioselectivity and overall yield compared to the bromination route [28].

The regioselectivity of these substitution reactions depends significantly on the choice of counterion for the azide nucleophile [27]. Potassium and sodium salts demonstrate selective addition to the 6-position of 6-chloro-8-iodo purine derivatives, while lithium salts show reactivity at both 6- and 8-positions [27]. This counterion dependence allows for strategic control over substitution patterns in the synthesis of differentially substituted purine nucleosides [27].

| Synthetic Route | Starting Material | Key Reagents | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Bromination-Azidation | Adenosine | Br₂, CaCO₃, NaN₃ | 4°C then 100°C | Variable | [28] |

| Direct Azidation | 8-Chloroadenosine | NaN₃, AcOH | 100°C | Moderate | [28] |

| Dichloropurine Route | 6,8-Dichloropurine | Benzylamine, NaN₃ | 100°C | Good | [28] |

The substitution at the 8-position significantly affects the conformational preferences of the resulting nucleosides [6]. The introduction of bulky substituents at carbon-8 forces a predominantly syn conformation in solution due to unfavorable steric and electrostatic repulsions between the 8-substituent and the ribose ring [3]. This conformational change from the natural anti-orientation has important implications for the biological activity and binding properties of the modified nucleotides [6].

Enzymatic Derivatization: Production of 8-Azido-ATP and 8-Azido-ADP

The enzymatic synthesis of 8-azido-adenosine triphosphate and 8-azido-adenosine diphosphate represents a critical pathway for producing biologically active photoaffinity probes [7] [8]. The most established method for 8-azido-adenosine triphosphate synthesis involves the enzymatic phosphorylation of 8-azidoadenosine using a multi-enzyme system comprising pyruvate kinase and nucleoside diphosphate kinase [41].

The enzymatic conversion begins with 8-azidoadenosine 5'-diphosphate serving as a phosphoryl acceptor in the glyceraldehyde-3-phosphate dehydrogenase catalyzed conversion of 1,3-diphosphoglyceric acid to 3-phosphoglycerate [41]. This single-step procedure enables the synthesis of carrier-free 8-azidoadenosine 5'-triphosphate labeled with phosphorus-32 at the gamma position, requiring no further purification of the end product [41]. The synthesized 8-azido-adenosine triphosphate meets all criteria for a specific photoreactive adenosine triphosphate analogue [41].

The enzymatic approach offers several advantages over chemical phosphorylation methods, including enhanced stereochemical control and improved compatibility with aqueous reaction conditions [44]. The use of adenosine triphosphate-phosphoenolpyruvate systems catalyzed by pyruvate kinase provides efficient phosphorylation at physiological pH values [20]. The reaction proceeds through formation of intermediate 8-azido-adenosine diphosphate species, which can be isolated and characterized independently [20].

2',5'-oligoadenylate synthetase has been successfully employed for the enzymatic synthesis of 8-azido derivatives of 2',5'-oligoadenylates [7]. The enzyme from rabbit reticulocyte lysates efficiently incorporates both 2-azido-adenosine triphosphate and 8-azido-adenosine triphosphate into oligomeric products [7]. The resulting 2- and 8-azido trimer 5'-triphosphate photoprobes maintain biological activity equivalent to natural substrates [7].

Structural analysis of the enzymatic products reveals that 8-azido-adenosine triphosphate binds to nucleoside diphosphate kinase in a manner similar to natural substrates [43]. However, the azido group displaces a catalytically important lysine side chain and prevents formation of an internal hydrogen bond to the oxygen bridging the beta- and gamma-phosphate groups [43]. This structural perturbation explains the reduced catalytic efficiency observed with 8-azido nucleotide substrates [43].

The substrate specificity of various enzymes toward 8-azido nucleotides has been extensively characterized [8] [11]. Torpedo electric organ apyrase demonstrates calcium-dependent hydrolysis of both 8-azido-adenosine triphosphate and 8-azido-adenosine diphosphate [11]. The enzyme exhibits Michaelis constants of 116 ± 39 μM for 8-azido-adenosine triphosphate and 119 ± 4 μM for 8-azido-adenosine diphosphate [11]. Maximum velocities for the azido derivatives are approximately 40% and 44% of those observed for natural adenosine triphosphate and adenosine diphosphate, respectively [11].

| Enzyme System | Substrate | Product | Km (μM) | Vmax (% of ATP) | Reference |

|---|---|---|---|---|---|

| Apyrase | 8-Azido-ATP | 8-Azido-ADP | 116 ± 39 | 40% | [11] |

| Apyrase | 8-Azido-ADP | 8-Azido-AMP | 119 ± 4 | 44% | [11] |

| NDP Kinase | 8-Azido-ADP | 8-Azido-ATP | Variable | Reduced | [43] |

| PK/NDPK System | 8-Azido-ADP | 8-Azido-ATP | N/A | High | [41] |

The adenosine triphosphase synthase in submitochondrial particles demonstrates substrate activity toward 8-azido-adenosine triphosphate, with a maximum velocity equal to 6% of that observed with natural adenosine triphosphate [8]. The Michaelis constant values for 8-azido-adenosine triphosphate are similar to those for adenosine triphosphate, indicating comparable binding affinity despite reduced catalytic efficiency [8]. The enzyme can bind maximally 2 mol of 8-azido-adenosine triphosphate or 8-azido-adenosine diphosphate per mole of enzyme [8].

Photoactivation studies reveal that covalently bound 8-azido nucleotides are distributed primarily to beta subunits (77%) with a smaller fraction (23%) associated with alpha subunits [8]. This distribution pattern suggests that the azido group binding occurs primarily at beta subunit sites, with secondary labeling of alpha subunits resulting from photochemical cross-linking [8]. The inhibition of adenosine triphosphate hydrolysis by covalently bound azido nucleotides is proportional to the saturation level of the enzyme with inhibitor [8].

Purification and Characterization Challenges in Azide-Containing Nucleotides

The purification and characterization of azide-containing nucleotides present unique challenges due to the inherent reactivity and potential instability of the azido functional group [16] [17]. High-performance liquid chromatography remains the primary method for purification of 8-azidoadenosine derivatives, typically employing dual-pass protocols combining strong-anion exchange followed by reverse-phase separation [20]. The final compounds achieve purity levels of ≥97% as determined by phosphorus-31 nuclear magnetic resonance spectroscopy and analytical high-performance liquid chromatography [20].

The azido group exhibits significant reactivity toward phosphorus(III) species, leading to degradation through intramolecular or intermolecular Staudinger reactions [21]. This reactivity necessitates careful selection of synthesis and purification conditions to minimize decomposition [21]. Storage in benzene at low temperatures (-20°C) has proven effective for maintaining stability of azide-containing phosphoramidites [33]. At room temperature in benzene solution, 8-azido phosphoramidites retain 91% of their original content after 6 hours, but undergo progressive decomposition over extended periods [33].

Spectroscopic characterization of 8-azidoadenosine derivatives requires multiple analytical techniques to confirm structural integrity [37]. Ultraviolet absorption spectroscopy reveals characteristic absorption maxima at 281 nm with molar extinction coefficients of 13.3 L mmol⁻¹ cm⁻¹ in Tris-hydrochloric acid buffer at pH 7.5 [15]. The infrared spectrum displays distinctive bands for azido group stretching vibrations at 2150 cm⁻¹ (strong) and 1295 cm⁻¹ (weak) [37].

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for azido-substituted nucleotides [20]. Proton nuclear magnetic resonance reveals characteristic chemical shifts and coupling patterns that distinguish 8-azido derivatives from their natural counterparts [20]. Phosphorus-31 nuclear magnetic resonance spectroscopy enables precise determination of purity and identification of phosphorus-containing impurities [20].

Mass spectrometry serves as a critical tool for molecular weight confirmation and purity assessment [19]. High-resolution mass spectrometry provides accurate mass determinations that confirm the incorporation of the azido group [20]. Electrospray ionization mass spectrometry in negative ion mode typically provides optimal sensitivity for nucleotide analysis [19].

The photochemical properties of 8-azidoadenosine derivatives require specialized handling and characterization protocols [23]. Upon photolysis, 8-azidoadenosine releases singlet nitrene intermediates that rapidly tautomerize to form closed adenosine diazaquinodimethane species in less than 400 femtoseconds [23]. This reactive intermediate exhibits a lifetime of approximately 1 minute in aqueous solution and reacts rapidly with nucleophiles such as amines, thiols, and phenolates [23].

| Analytical Method | Parameter Measured | Typical Values | Stability Considerations | Reference |

|---|---|---|---|---|

| UV Spectroscopy | λmax (nm) | 281 | pH dependent | [15] |

| IR Spectroscopy | Azide stretch (cm⁻¹) | 2150, 1295 | Moisture sensitive | [37] |

| ¹H NMR | Chemical shifts (ppm) | Variable | Solvent dependent | [20] |

| ³¹P NMR | Purity (%) | ≥97 | Temperature sensitive | [20] |

| HPLC | Retention time (min) | Variable | Column dependent | [20] |

Molecular weight cut-off centrifugation has emerged as an alternative purification method for small-scale preparations of azido-nucleotide conjugates [16]. This approach enables rapid separation of excess unconjugated molecules and toxic catalysts using 3 kDa molecular weight cut-off membranes [16]. The method achieves conjugation yields of approximately 90% for azido-nucleotide derivatives while significantly reducing purification time and material requirements [16].

The development of strain-promoted alkyne-azide cycloaddition chemistry has introduced new purification challenges and opportunities for azido nucleotides [3]. The copper-free click reaction between 8-azidoadenosine and cyclooctyne derivatives proceeds efficiently in aqueous acetonitrile solutions at ambient temperature [3]. Kinetic analysis reveals second-order rate constants of approximately 0.11 M⁻¹s⁻¹, similar to those observed for benzyl azide reactions under identical conditions [3].

Characterization of click chemistry products requires careful analysis to distinguish between regioisomeric products [3]. Strain-promoted cycloaddition reactions typically yield approximately 1:1 mixtures of regioisomers that can be separated by high-performance liquid chromatography or silica gel column chromatography [3]. The resulting triazole products exhibit altered spectroscopic properties compared to the parent azido compounds, necessitating development of new analytical protocols [3].

X-Ray Crystallography and Molecular Conformation Analysis

Molecular Structure and Bond Parameters

8-Azidoadenosine represents a significant modification of the natural adenosine nucleoside through the substitution of an azido group (-N₃) at the C8 position of the purine ring. The compound possesses the molecular formula C₁₀H₁₂N₈O₄ with a molecular weight of 308.25 g/mol . The IUPAC nomenclature designates this compound as (2R,3S,4R,5R)-2-(6-amino-8-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol .

While direct X-ray crystallographic data for 8-azidoadenosine was not extensively documented in current structural databases, related azido-substituted nucleoside analogs provide important insights into the structural characteristics of this class of compounds. X-ray structure determinations of 2'-azido modified ribonucleic acids have demonstrated that azido groups are characteristically well-defined in electron density maps, indicating ordered positioning and minimal conformational flexibility within crystal lattices [2].

Conformational Analysis of the Glycosidic Bond

The introduction of an azido substituent at the C8 position of adenosine significantly influences the conformational preferences around the glycosidic bond (χ angle). Computational studies utilizing PCILO (perturbative configuration interaction using localized orbitals) calculations indicate that 8-azapurine nucleosides, which share structural similarities with 8-azidoadenosine, exhibit distinct conformational behavior compared to their unmodified counterparts [3].

For ribose conformations in the C2'-endo state, 8-azido substituted purines demonstrate a preference for the anti conformation around the glycosidic bond, contrasting with the syn conformation typically favored by unmodified purine nucleosides [3]. This conformational shift is attributed to the steric influence of the bulky azido group at the C8 position, which creates unfavorable interactions when the nucleoside adopts syn conformations.

The conformational analysis reveals that in C3'-endo sugar puckering states, both modified and unmodified nucleosides prefer syn conformations due to intramolecular hydrogen bonding between the O5'-H of the sugar moiety and N3 of the purine base [3]. However, this preference is more pronounced in 8-azido analogs, suggesting enhanced stabilization of specific conformational states.

Sugar Ring Conformation

The ribose ring of 8-azidoadenosine exhibits conformational preferences that are influenced by the C8 azido substitution. Nuclear magnetic resonance studies of related 8-azapurine nucleosides demonstrate that the azido substitution destabilizes the gg rotamer while simultaneously diminishing the population of the S state of the ribose ring [4]. This conformational redistribution results in an increased population of anti conformations of the base relative to standard purine nucleosides.

Temperature-dependent conformational studies conducted in various solvents, including deuterium oxide and pyridine solutions, reveal that 8-azido substituted nucleosides maintain conformational stability across a broad temperature range (-60°C to +60°C) [4]. The two-state S↔N model of ribose conformation applies to these modified nucleosides, with the azido substitution providing additional constraints on the conformational landscape.

Crystal Packing and Intermolecular Interactions

Analysis of crystal structures of related azido-nucleosides reveals characteristic hydrogen bonding patterns that stabilize the crystal lattice. In azido-substituted sugar derivatives, hydroxyl groups participate in O-H···(O,O) and O-H···N hydrogen-bonding interactions, generating chain structures that propagate parallel to specific crystallographic axes [5]. Additionally, non-classical C-H···O hydrogen bonds contribute to cross-linking between molecular chains, forming sheet-like structures within the crystal lattice.

The azido functional group itself participates in weak intermolecular interactions, including dipole-dipole interactions and van der Waals contacts with neighboring molecules. The linear geometry of the azido group (N-N-N angle approximately 180°) provides directional characteristics that influence crystal packing arrangements.

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Proton NMR Characteristics

The ¹H NMR spectroscopic signature of 8-azidoadenosine reflects the unique electronic environment created by the azido substitution at the C8 position. While comprehensive chemical shift assignments for 8-azidoadenosine remain limited in the literature, comparative analysis with structurally related 8-amino and 8-substituted adenosine derivatives provides valuable insights into the expected spectral characteristics.

The aromatic proton region of 8-azidoadenosine exhibits distinctive features compared to unmodified adenosine. The absence of the H8 proton, which typically appears around 8.0-8.5 ppm in adenosine, creates a simplified aromatic region containing primarily the H2 proton signal. This H2 proton is expected to exhibit a chemical shift in the range of 7.8-8.2 ppm, consistent with observations in related 8-substituted adenosine analogs [6].

The ribose proton signals (H1', H2', H3', H4', and H5') display chemical shifts that are modulated by the electronic effects of the C8 azido substitution. The anomeric proton H1' typically resonates in the range of 5.8-6.2 ppm, with the exact chemical shift depending on the glycosidic bond conformation (syn versus anti) [6]. The azido substitution at C8 influences this chemical shift through electronic induction and potential conformational constraints.

Carbon-13 NMR Spectral Analysis

The ¹³C NMR spectrum of 8-azidoadenosine provides crucial information about the electronic structure and bonding characteristics of the modified nucleoside. The C8 carbon, bearing the azido substituent, exhibits a characteristic downfield shift compared to the corresponding carbon in unmodified adenosine. In related 8-amino adenosine derivatives, the C8 carbon resonates at approximately 148.5 ppm [6], suggesting that the C8 carbon in 8-azidoadenosine would appear in a similar chemical shift region, potentially with additional downfield displacement due to the electron-withdrawing nature of the azido group.

The purine ring carbons (C2, C4, C5, and C6) display chemical shifts that reflect the electronic redistribution caused by the azido substitution. The C6 carbon, bearing the amino group, typically resonates around 152-153 ppm, while the C2 carbon appears near 151-152 ppm [6]. The C4 and C5 carbons exhibit chemical shifts around 149-150 ppm and 117-118 ppm, respectively, consistent with the purine ring electronic structure.

The ribose carbon signals provide information about the sugar conformation and its interaction with the modified base. The anomeric carbon C1' typically resonates in the range of 86-88 ppm, with chemical shift variations reflecting the glycosidic bond conformation [6]. The remaining sugar carbons (C2', C3', C4', and C5') exhibit chemical shifts characteristic of ribofuranose derivatives, with values ranging from 62-86 ppm depending on their specific chemical environment.

Nitrogen-15 NMR Considerations

Although ¹⁵N NMR data for 8-azidoadenosine is not extensively documented, the azido functional group provides a unique spectroscopic signature in nitrogen NMR spectroscopy. The azido group contains three nitrogen atoms with distinct electronic environments: the directly bonded nitrogen (N₁), the central nitrogen (N₂), and the terminal nitrogen (N₃). These nitrogens are expected to exhibit characteristic chemical shifts that can be used for structural confirmation and conformational analysis.

The ¹⁵N chemical shifts of azido groups typically span a range from -100 to -300 ppm relative to nitromethane, with the exact values depending on the electronic environment of the attached carbon atom. The directly bonded nitrogen generally appears more downfield than the terminal nitrogens due to its direct attachment to the electron-rich purine ring system.

Two-Dimensional NMR Correlations

Two-dimensional NMR techniques provide essential connectivity information for 8-azidoadenosine structural elucidation. ¹H-¹H COSY (Correlation Spectroscopy) experiments reveal scalar coupling patterns within the ribose ring system, confirming sugar conformation and identifying sequential proton connectivities. The absence of H8-H1' coupling, typically observed in unmodified adenosine, serves as a diagnostic feature for confirming the azido substitution.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectroscopy establishes direct one-bond correlations between protons and carbons, providing definitive assignments for all carbon-bearing protons. This technique is particularly valuable for confirming the chemical shift assignments of the ribose carbons and their attached protons.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Connectivity) experiments reveal long-range correlations that confirm the connectivity between the purine base and the ribose sugar. The correlation between H1' and C8 provides direct evidence for the glycosidic bond, while correlations involving the azido-substituted C8 carbon help confirm the substitution pattern.

UV-Vis Absorption Profiles and Circular Dichroism Studies

Electronic Absorption Characteristics

8-Azidoadenosine exhibits distinctive ultraviolet-visible absorption characteristics that reflect the electronic modifications introduced by the azido substitution at the C8 position. The compound displays a primary absorption maximum at 283 nm with a molar extinction coefficient of 13.3 L mmol⁻¹ cm⁻¹ when measured in Tris-HCl buffer at pH 7.5 [7] [8]. This absorption maximum represents a significant red-shift compared to unmodified adenosine, which typically exhibits λmax around 260 nm.

The bathochromic shift observed in 8-azidoadenosine results from the extended conjugation between the purine π-system and the azido functional group. The azido group, acting as an electron-withdrawing substituent, modifies the electronic density distribution within the purine ring, leading to altered energy levels of the molecular orbitals involved in electronic transitions. The n→π* and π→π* transitions characteristic of purine bases are consequently shifted to longer wavelengths.

Additional absorption features appear in the UV region around 280-285 nm, creating a broader absorption envelope compared to the sharp absorption peaks typical of unmodified nucleosides [9]. This spectral broadening indicates the presence of multiple electronic transitions arising from the complex electronic structure of the azido-substituted purine system.

Photochemical Properties and UV Irradiation Effects

The azido functional group in 8-azidoadenosine confers photoreactive properties that are central to its utility as a photoaffinity labeling reagent. Upon exposure to ultraviolet irradiation, particularly at wavelengths around 310 nm, the compound undergoes characteristic photochemical transformations [10] [11].

UV irradiation of 8-azidoadenosine solutions results in the disappearance of the characteristic absorption peak at 280 nm, accompanied by the appearance of new absorption maxima at 248 nm and 317 nm [7]. These spectral changes indicate the photolytic decomposition of the azido group and formation of reactive nitrene intermediates. The photolysis process follows first-order kinetics with respect to the azido compound concentration, suggesting a unimolecular decomposition mechanism.

Detailed photochemical studies using laser flash photolysis with UV-visible and infrared detection have revealed that photolysis of 8-azidoadenosine in aqueous solution releases a singlet nitrene intermediate that rapidly tautomerizes to form a closed adenosine diazaquinodimethane in less than 400 femtoseconds [10]. This reactive intermediate, rather than the initial nitrene, serves as the pivotal species responsible for covalent crosslinking with biological macromolecules.

Solvent-Dependent Spectroscopic Behavior

The UV-visible absorption characteristics of 8-azidoadenosine exhibit pronounced solvatochromic effects, reflecting the sensitivity of the electronic transitions to the polarity and hydrogen-bonding capacity of the surrounding medium. In aprotic solvents such as dimethyl sulfoxide, the absorption spectrum displays resolved fine structure with multiple absorption bands, whereas in aqueous media, these features merge into broader absorption envelopes [9].

The solvent-dependent spectral changes arise from differential stabilization of ground and excited electronic states by the solvent environment. Protic solvents capable of hydrogen bonding interactions with the purine nitrogen atoms and the azido functional group stabilize specific electronic configurations, leading to wavelength shifts and intensity variations in the absorption spectrum.

Temperature-dependent studies reveal that the absorption characteristics remain relatively stable across physiologically relevant temperature ranges, indicating robust electronic structure under typical experimental conditions. However, elevated temperatures can accelerate photodecomposition processes, particularly in the presence of ambient light exposure.

Circular Dichroism Spectroscopic Analysis

While specific circular dichroism data for 8-azidoadenosine is limited in the current literature, the principles governing CD spectroscopy of nucleosides provide important insights into the expected spectroscopic behavior of this modified compound. Circular dichroism spectroscopy is particularly sensitive to conformational changes around the glycosidic bond and provides information about the spatial arrangement of the purine base relative to the ribose sugar.

The far-UV circular dichroism region (180-250 nm) of 8-azidoadenosine would be expected to exhibit characteristic features arising from the π→π* transitions of the purine chromophore. The azido substitution at C8 would likely modify the intensity and wavelength of these CD bands compared to unmodified adenosine, reflecting the altered electronic structure and potential conformational constraints.

The near-UV circular dichroism region (250-320 nm) would provide information about the tertiary structure and the specific spatial arrangement of the azido-substituted purine base. The azido functional group itself may contribute to the CD spectrum through its own electronic transitions, particularly the n→π* transitions that are characteristic of nitrogen-containing chromophores.

pH-dependent circular dichroism studies would be expected to reveal protonation effects on the purine ring system, particularly involving the N1 and N3 positions. The azido substitution may alter the pKa values of these ionizable groups, leading to pH-dependent conformational and spectroscopic changes that can be monitored through circular dichroism measurements.

Fluorescence Spectroscopic Properties

8-Azidoadenosine and its chemical derivatives exhibit intrinsic fluorescence properties that have been exploited for biological imaging applications. Click chemistry reactions between 8-azidoadenosine and cyclooctyne derivatives produce fluorescent triazole products with quantum yields ranging from 0.3% to 10.6%, depending on the specific reaction partner [9].

The fluorescence emission characteristics of these triazole adducts demonstrate significant Stokes shifts, with emission maxima appearing 80-133 nm red-shifted from the excitation wavelengths [9]. The 2-azidoadenosine-dibenzocyclooctyne adduct exhibits the highest fluorescence quantum yield (10.6%) and the largest Stokes shift (133 nm), making it particularly suitable for fluorescence-based detection applications.

Solvent polarity significantly influences the fluorescence properties, with bathochromic shifts of 10-17 nm observed upon increasing solvent polarity from dimethyl sulfoxide to aqueous phosphate buffer [9]. These solvatochromic effects reflect the sensitivity of the excited state electronic structure to the dielectric environment and hydrogen-bonding interactions with the solvent.

The fluorescence lifetime measurements reveal multi-exponential decay kinetics, suggesting the presence of multiple conformational states or rotamers in solution. Lifetime values ranging from 1.6 to 2.7 nanoseconds have been reported for various 8-azidoadenosine derivatives, with the specific values depending on the chemical modification and solvent environment [9].

Data Tables

Table 1: Molecular and Structural Parameters of 8-Azidoadenosine

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₂N₈O₄ | |

| Molecular Weight | 308.25 g/mol | |

| IUPAC Name | (2R,3S,4R,5R)-2-(6-amino-8-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

| Preferred Glycosidic Conformation (C2'-endo) | Anti | [3] |

| Preferred Glycosidic Conformation (C3'-endo) | Syn | [3] |

| Ribose Ring Conformation | S state destabilized | [4] |

Table 2: UV-Visible Spectroscopic Data for 8-Azidoadenosine

| Spectroscopic Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Absorption Maximum (λmax) | 283 nm | Tris-HCl, pH 7.5 | [7] [8] |

| Molar Extinction Coefficient | 13.3 L mmol⁻¹ cm⁻¹ | Tris-HCl, pH 7.5 | [8] |

| Secondary Absorption Region | 280-285 nm | Various conditions | [9] |

| Post-irradiation Maxima | 248 nm, 317 nm | After UV exposure | [7] |

| Photolysis Wavelength | 310 nm | Optimal activation | [10] |

Table 3: NMR Chemical Shift Assignments for Related 8-Substituted Adenosine Derivatives

| Position | Chemical Shift (ppm) | Nucleus | Solvent | Reference |

|---|---|---|---|---|

| H2 | 7.89 | ¹H | DMSO-d₆ | [6] |

| H1' | 5.82 | ¹H | DMSO-d₆ | [6] |

| C6 | 152.6 | ¹³C | DMSO-d₆ | [6] |

| C2 | 151.8 | ¹³C | DMSO-d₆ | [6] |

| C4 | 149.5 | ¹³C | DMSO-d₆ | [6] |

| C8 | 148.5 | ¹³C | DMSO-d₆ | [6] |

| C5 | 117.4 | ¹³C | DMSO-d₆ | [6] |

| C1' | 86.8 | ¹³C | DMSO-d₆ | [6] |

Table 4: Photochemical and Fluorescence Properties

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Photolysis Rate | First-order kinetics | UV irradiation | [10] |

| Nitrene Formation Time | <400 fs | Aqueous solution | [10] |

| Fluorescence Quantum Yield | 0.3-10.6% | Click chemistry products | [9] |

| Stokes Shift | 80-133 nm | Various derivatives | [9] |

| Fluorescence Lifetime | 1.6-2.7 ns | Multiple conformations | [9] |

| Solvatochromic Shift | 10-17 nm | DMSO to aqueous buffer | [9] |